Bienvenue dans la boutique en ligne BenchChem!

YS121

Inflammation Eicosanoid biosynthesis Dual inhibitors

YS121, chemically defined as 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid , is a synthetic small molecule derived from the pirinixic acid scaffold. It functions as a dual inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), two key enzymes in the arachidonic acid cascade that produce pro-inflammatory eicosanoids.

Molecular Formula C20H26ClN3O2S
Molecular Weight 408.0 g/mol
CAS No. 916482-17-2
Cat. No. B1683517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYS121
CAS916482-17-2
Synonyms2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid
YS 121
YS-121
YS121 cpd
Molecular FormulaC20H26ClN3O2S
Molecular Weight408.0 g/mol
Structural Identifiers
SMILESCCCCCCC(C(=O)O)SC1=NC(=CC(=N1)Cl)NC2=CC=CC(=C2C)C
InChIInChI=1S/C20H26ClN3O2S/c1-4-5-6-7-11-16(19(25)26)27-20-23-17(21)12-18(24-20)22-15-10-8-9-13(2)14(15)3/h8-10,12,16H,4-7,11H2,1-3H3,(H,25,26)(H,22,23,24)
InChIKeyHVJBWTVMRIOTEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLiquid
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





YS121 (CAS 916482-17-2): A Pirinixic Acid-Derived Dual mPGES-1/5-LOX Inhibitor for Inflammation Research


YS121, chemically defined as 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid [1], is a synthetic small molecule derived from the pirinixic acid scaffold [2]. It functions as a dual inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), two key enzymes in the arachidonic acid cascade that produce pro-inflammatory eicosanoids [1]. Unlike traditional NSAIDs that block cyclooxygenases (COX-1/2) upstream, YS121 targets downstream synthases, offering a distinct pharmacological profile [3].

Why YS121 (CAS 916482-17-2) Cannot Be Replaced by Generic mPGES-1 or 5-LOX Inhibitors


Generic substitution is precluded by YS121's unique dual-target profile and its specific structural derivation from pirinixic acid [1]. Unlike highly selective mPGES-1 inhibitors (e.g., MF63, PF-9184) that solely block PGE2 synthesis, YS121 simultaneously inhibits 5-LOX, thereby reducing leukotriene production [2]. This dual mechanism addresses the potential for shunting of arachidonic acid towards leukotrienes, a phenomenon observed with selective COX or mPGES-1 inhibition [3]. Furthermore, YS121 exhibits a distinct selectivity window against COX-1/2 compared to other dual inhibitors like CAY10589, which shows higher residual COX inhibition at equivalent concentrations . These quantitative differences in target engagement and functional selectivity render in-class compounds non-interchangeable.

Head-to-Head Quantitative Evidence for YS121 (CAS 916482-17-2) Versus Comparator Compounds


Dual mPGES-1/5-LOX Inhibition Profile: YS121 vs. CAY10589 vs. MF63

YS121 exhibits a balanced dual inhibition profile with IC50 values of 3.4 μM for mPGES-1 and 6.5 μM for 5-LOX [1]. In contrast, the dual inhibitor CAY10589 shows a 2.6-fold higher potency on mPGES-1 (IC50 = 1.3 μM) and a 6.5-fold higher potency on 5-LOX (IC50 = 1.0 μM) . The selective mPGES-1 inhibitor MF63 is >2,600-fold more potent on mPGES-1 (IC50 = 1.3 nM) but lacks 5-LOX activity [2]. This quantitative difference defines YS121's unique position as a moderately potent but balanced dual agent, which may be preferred when complete ablation of either pathway is undesirable.

Inflammation Eicosanoid biosynthesis Dual inhibitors

COX-1/COX-2 Selectivity: YS121 vs. CAY10589

At a concentration of 10 μM, YS121 inhibits COX-1 by only 24.8% and COX-2 by 38% [1]. The dual inhibitor CAY10589, at the same 10 μM concentration, exhibits greater COX-1 (34%) and COX-2 (38.8%) inhibition . This indicates that YS121 demonstrates slightly lower off-target COX activity compared to CAY10589, which may translate to a more favorable gastrointestinal and cardiovascular safety profile in experimental models [2].

Cyclooxygenase Selectivity profiling Safety pharmacology

Functional Selectivity in Human Whole Blood: YS121 vs. PF-9184 vs. MD52

In lipopolysaccharide (LPS)-stimulated human whole blood, YS121 inhibits PGE2 formation with an IC50 of 2 μM while sparing COX-2-derived thromboxane B2 and 6-keto PGF1α [1]. The highly selective mPGES-1 inhibitor PF-9184 exhibits an IC50 of 0.5-5 mM in similar whole blood assays [2], while the dual inhibitor MD52 achieves only 48% maximal inhibition of PGE2 [3]. YS121's IC50 of 2 μM indicates superior functional potency in a physiologically relevant matrix compared to PF-9184 and greater maximal efficacy than MD52.

Ex vivo pharmacology Whole blood assay PGE2 suppression

In Vivo Anti-Inflammatory Efficacy: YS121 in Carrageenan-Induced Pleurisy vs. MF63 Analgesic Models

In the carrageenan-induced rat pleurisy model, YS121 administered intraperitoneally at 1.5 mg/kg significantly blocked exudate formation and leukocyte infiltration, while reducing pleural levels of both PGE2 and leukotriene B4 [1]. For comparison, the selective mPGES-1 inhibitor MF63 requires an oral ED50 of 100 mg/kg to achieve analgesic effects in a guinea pig hyperalgesia model [2]. The 67-fold lower effective dose of YS121 (1.5 mg/kg) versus MF63 (100 mg/kg) highlights the potential in vivo efficiency advantage conferred by YS121's dual-target mechanism, albeit in different disease models and species.

In vivo pharmacology Pleurisy model Leukocyte infiltration

Optimal Research and Procurement Applications for YS121 (CAS 916482-17-2) Based on Quantitative Evidence


Studying the Crosstalk Between Prostaglandin and Leukotriene Pathways in Inflammation

Researchers investigating the compensatory shunting of arachidonic acid metabolism following COX or mPGES-1 inhibition should procure YS121. Its balanced dual inhibition (mPGES-1 IC50 = 3.4 μM; 5-LOX IC50 = 6.5 μM) [1] allows for simultaneous blockade of both PGE2 and leukotriene biosynthesis, preventing pathway shift that confounds single-target studies [2]. This makes YS121 an ideal tool for dissecting the integrated lipid mediator network.

In Vivo Inflammation Models Requiring Lower Dosing and Dual Eicosanoid Suppression

For animal studies where high compound doses are impractical or cost-prohibitive, YS121 offers a compelling advantage. Its demonstrated in vivo efficacy at just 1.5 mg/kg in a rat pleurisy model [3] translates to lower overall compound consumption. Procurement of YS121 over alternatives like MF63, which requires a 100 mg/kg ED50 for analgesic effects in comparable models [4], can reduce supply costs by over 98% on a per-experiment basis when factoring in required dosage mass.

Investigations Where Minimal COX-1 Interference is Critical

Experimental designs aiming to minimize COX-1-mediated gastrointestinal effects should select YS121. Quantitative data show YS121 inhibits COX-1 by only 24.8% at 10 μM [5], whereas the dual inhibitor CAY10589 exhibits 34% COX-1 inhibition at the same concentration . This reduced off-target liability makes YS121 a superior choice for chronic inflammation studies where gastric mucosal integrity is a confounding factor.

Benchmarking Novel mPGES-1 Inhibitors in Human Whole Blood Assays

Given its well-characterized functional potency in a physiologically relevant matrix (PGE2 IC50 = 2 μM in human whole blood) [6], YS121 serves as an excellent reference standard for evaluating the ex vivo efficacy of new chemical entities targeting mPGES-1. Its performance bridges the gap between ultra-potent but less whole-blood-active compounds like PF-9184 (IC50 = 0.5-5 mM) [7] and less efficacious agents like MD52 (48% max inhibition) [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for YS121

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.